N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is a compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a sulfonamide group
Mechanism of Action
Target of Action
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Thiophene Ring: The cyclopropyl intermediate is then reacted with thiophene-2-carbaldehyde under conditions that promote the formation of a carbon-carbon bond, often using a Grignard reagent or organolithium compound.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the sulfonamide group further enhances its potential as a drug candidate due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Thiophene-based compounds are integral to the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylmethylthiophene: Does not contain the sulfonamide group, reducing its potential for hydrogen bonding interactions.
N-((1-(thiophen-2-yl)ethyl)methyl)thiophene-2-sulfonamide: Similar structure but with an ethyl group instead of a cyclopropyl group, affecting its reactivity and steric properties.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is unique due to the combination of the cyclopropyl group and the sulfonamide functionality. This combination provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHSIORPNJEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.